An In-depth Technical Guide to BDP FL-PEG4-TCO: A Versatile Tool for Bioconjugation and Drug Development
An In-depth Technical Guide to BDP FL-PEG4-TCO: A Versatile Tool for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fluorescent probe BDP FL-PEG4-TCO, detailing its chemical structure, physicochemical properties, and applications in advanced life sciences research. This document is intended to serve as a core resource, offering detailed experimental methodologies and visual representations of key processes to enable its effective implementation in bioconjugation, cellular imaging, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).
Core Architecture of BDP FL-PEG4-TCO
BDP FL-PEG4-TCO is a heterobifunctional molecule meticulously engineered for advanced bioconjugation applications.[1][2] Its modular design consists of three key components: a high-performance fluorophore, a flexible hydrophilic spacer, and a bioorthogonal reactive group.[1][2][3]
-
BDP FL (BODIPY FL) Fluorophore: At the core of the molecule is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) dye. The BDP FL variant is known for its bright, sharp fluorescence, high quantum yield, and photostability. A significant advantage over traditional fluoresceins is its insensitivity to pH and solvent polarity, which ensures more reliable and reproducible results in diverse experimental conditions.
-
PEG4 (Tetraethylene Glycol) Linker: A discrete polyethylene glycol spacer composed of four ethylene glycol units serves a dual purpose. It enhances the hydrophilicity and aqueous solubility of the entire molecule and any conjugate it is a part of. Furthermore, the PEG4 linker provides spatial separation between the fluorophore and the conjugated biomolecule, which can reduce steric hindrance and help maintain the biological activity of the target.
-
TCO (Trans-cyclooctene) Handle: The TCO group is a strained alkene that functions as a highly reactive handle for "click chemistry". It participates in an exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.
Below is a diagram illustrating the functional components of the BDP FL-PEG4-TCO molecule.
Quantitative Data and Physicochemical Properties
The performance of a molecular probe is defined by its physicochemical and spectral properties. The key quantitative data for BDP FL-PEG4-TCO are summarized in the tables below.
Molecular Specifications
| Property | Value | Reference(s) |
| Molecular Formula | C₃₃H₄₉BF₂N₄O₇ | |
| Molecular Weight | 662.6 g/mol | |
| CAS Number | 2183473-16-5 | |
| Purity | Typically ≥95% |
Spectral Properties
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | 503 nm | |
| Emission Maximum (λem) | 509 nm | |
| Molar Extinction Coefficient (ε) | 80,000 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φ) | 0.9 |
Physicochemical Properties
| Property | Value | Reference(s) |
| Solubility | Soluble in DMSO, DMF, and DCM. Low solubility in water. | |
| Storage | Store at -20°C, protected from light. | |
| Stability | TCO compounds are not recommended for long-term storage as they can isomerize. |
Experimental Protocols
The primary application of BDP FL-PEG4-TCO is the fluorescent labeling of biomolecules that have been modified to incorporate a tetrazine group. This is achieved through the highly efficient and specific TCO-tetrazine ligation. The following is a detailed, two-stage protocol for the labeling of an antibody.
Stage 1: Introduction of a Tetrazine Handle onto the Antibody
This initial stage involves the modification of the antibody with a tetrazine-containing reagent, such as Methyltetrazine-PEG4-NHS Ester, to prepare it for the click reaction with BDP FL-PEG4-TCO.
Materials:
-
Antibody of interest (1-5 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Methyltetrazine-PEG4-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Methodology:
-
Antibody Preparation: Prepare a solution of the antibody at a concentration of 1-5 mg/mL in the reaction buffer.
-
Tetrazine Reagent Preparation: Immediately before use, dissolve the Methyltetrazine-PEG4-NHS Ester in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Incubation: Add a 10-20 fold molar excess of the dissolved tetrazine reagent to the antibody solution. Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS, pH 7.4.
Stage 2: Fluorescent Labeling via TCO-Tetrazine Ligation
With the antibody now functionalized with a tetrazine handle, the next stage is the bioorthogonal reaction with BDP FL-PEG4-TCO.
Materials:
-
Tetrazine-modified antibody
-
BDP FL-PEG4-TCO
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column
-
Storage Buffer (e.g., PBS with 0.01% Tween-20)
Methodology:
-
BDP FL-PEG4-TCO Preparation: Allow the vial of BDP FL-PEG4-TCO to equilibrate to room temperature. Dissolve the reagent in anhydrous DMSO to a stock concentration of 1-10 mM.
-
Click Reaction: To the purified tetrazine-modified antibody, add a 1.5 to 3-fold molar excess of the BDP FL-PEG4-TCO solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.
-
Reaction Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
Final Purification: Purify the fluorescently labeled antibody from excess BDP FL-PEG4-TCO using a desalting column equilibrated with the desired storage buffer.
-
Characterization (Recommended): Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 503 nm (for the BDP FL dye). The DOL can be calculated using the Beer-Lambert law and the respective extinction coefficients.
The experimental workflow for antibody conjugation is visualized in the diagram below.
Application in PROTAC Development and Signaling
A significant application of BDP FL-PEG4-TCO is in the development of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.
By incorporating BDP FL-PEG4-TCO as a fluorescent linker, researchers can synthesize fluorescent PROTACs. This enables the use of fluorescence-based techniques to study the PROTAC's cellular uptake, distribution, and engagement with its target protein and the E3 ligase, providing valuable insights into the formation of the ternary complex that is crucial for protein degradation.
The signaling pathway central to PROTAC functionality is the Ubiquitin-Proteasome System (UPS). The diagram below illustrates the mechanism of action of a PROTAC within this pathway.
Conclusion
BDP FL-PEG4-TCO stands out as a powerful and versatile tool for modern biomedical research. Its well-defined structure, characterized by a potent fluorophore, a biocompatible linker, and a highly selective bioorthogonal handle, provides researchers with a reliable means to fluorescently label and track biomolecules in complex biological environments. The detailed information and protocols provided in this guide are intended to empower scientists and drug development professionals to leverage the full potential of this innovative molecular probe in their pursuit of scientific discovery and therapeutic advancement.
